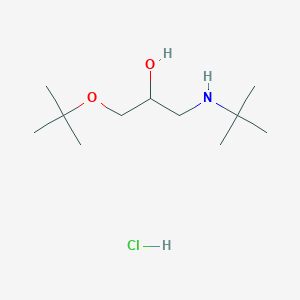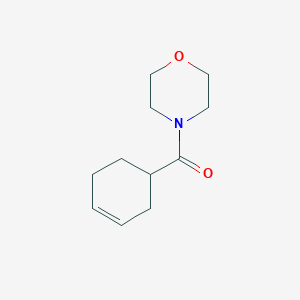
Cyclohex-3-en-1-yl(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclohex-3-en-1-yl(morpholino)methanone” is a chemical compound that contains a morpholine ring and a cyclohexene ring . Morpholine is a common motif in organic chemistry and is used as a solvent, brightener for detergents, corrosion inhibitor, rubber accelerator, and boiler water additive .
Synthesis Analysis
The synthesis of this compound involves the addition of 4-(cyclohex-1-en-1-yl)morpholine on 3-nitroindole, which is an unprecedented dearomatizing process . Nucleophilic enamines add spontaneously on heteroarenes 3-nitroindole and benzofuran to form a new C–C bond .Molecular Structure Analysis
The molecular structure of this compound involves a six-membered cyclohexene ring attached to a morpholine ring . The molecular formula is C10H17NO .Chemical Reactions Analysis
The chemical reactions involving this compound are quite diverse. For instance, it has been used in the synthesis of 1,3-diene compounds via a palladium-catalyzed oxidative cross-coupling of vinyl boronic acids and cyclic α-diazocarbonyl compounds .Applications De Recherche Scientifique
Catalysis and Synthesis
Cyclohex-3-en-1-yl(morpholino)methanone plays a pivotal role in catalysis and organic synthesis, demonstrating its utility in creating complex molecular structures. For instance, its derivatives have been used in highly diastereo- and enantioselective additions of homoenolates to nitrones, catalyzed by N-heterocyclic carbenes. This process facilitates the generation of unusual morpholinone heterocycles, which can be further transformed into optically enriched γ-lactams, showcasing the molecule's versatility in synthesizing chiral compounds (Phillips, Reynolds, & Scheidt, 2008). Moreover, its engagement in stereoselective synthesis of orthogonally protected 2,3-disubstituted morpholines via a base-catalyzed cascade reaction highlights its contribution to creating differentially protected morpholines from chiral epoxides, emphasizing its significance in synthetic chemistry (Marlin, 2017).
Material Science and Catalysis
In material science, this compound derivatives are instrumental in advancing catalytic applications. They have been used in the methanol conversion to light olefins over nanostructured catalysts, where the morpholine template significantly impacts the catalyst's properties and performance, including its crystallinity and acid site strength, thereby influencing the overall reaction efficiency and product distribution (Aghamohammadi, Haghighi, & Charghand, 2014).
Antiproliferative Activity
This compound derivatives also exhibit promising biological activities. One such derivative has been synthesized and evaluated for its antiproliferative activity. The compound's structure was elucidated using various spectroscopic methods, and its molecular stability was analyzed through Hirshfeld surface analysis. This research underscores the potential of this compound derivatives in developing novel therapeutic agents (Benaka Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Environmental Chemistry
In the realm of environmental chemistry, this compound derivatives contribute to the development of green chemistry solutions. A specific derivative has been identified for its role in the preparation of biodiesel from soybean oil, catalyzed by basic ionic liquids. This highlights the derivative's role in enhancing the efficiency and sustainability of biodiesel production processes, offering a renewable energy solution with lower environmental impact (Ren, Zuo, Pan, Chen, & Li, 2014).
Safety and Hazards
Orientations Futures
The future directions for this compound could involve further exploration of its pharmacological activities, as morpholine derivatives are known to have a wide range of such activities . Additionally, its use in the synthesis of other compounds, such as 1,3-diene compounds, could be further explored .
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-11(10-4-2-1-3-5-10)12-6-8-14-9-7-12/h1-2,10H,3-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQSWJFLXMGBLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381379.png)

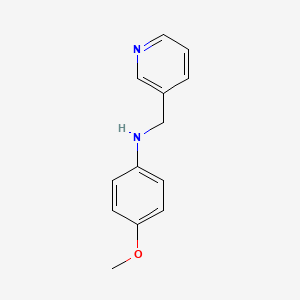
![5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2381385.png)
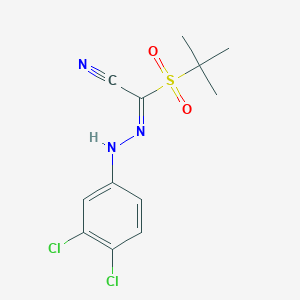
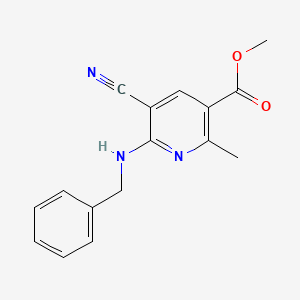
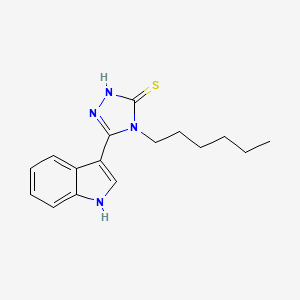

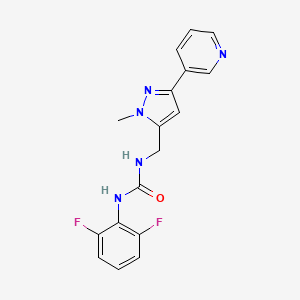
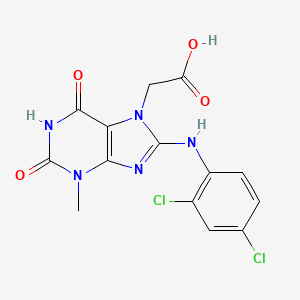
![3-cyano-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2381398.png)
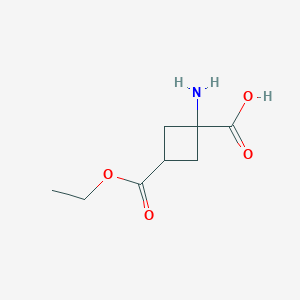
![(3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2381400.png)
